1-Phenyl-2-nitropropene
Overview
Description
Synthesis Analysis
1-Phenyl-2-nitropropene can be synthesized by reacting benzaldehyde with nitroethane and butylamine . The reaction is a nitroaldol reaction, and is a variant of a Knoevenagel condensation reaction, which is one of a broader class of reactions called Henry condensations, or simply Henry reactions . The synthesis process has been detailed in various papers .Molecular Structure Analysis
1-Phenyl-2-nitropropene has a molecular formula of C9H9NO2. The double bond between carbon atoms 2 and 3 is conjugated with the nitro group, resulting in a highly polar and electron-rich system . It is a derivative of acrylonitrile, incorporating a phenyl group and a nitro group .Chemical Reactions Analysis
1-Phenyl-2-nitropropene can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds . This reactivity is due to the electron-rich nature of the double bond, which is polarized by the adjacent electron-withdrawing nitro group . It can also be reduced in the presence of a catalyst to produce phenylacetone, which is a controlled precursor of methamphetamine .Physical And Chemical Properties Analysis
1-Phenyl-2-nitropropene is a stable compound at room temperature and pressure, provided it is protected from oxygen . It is a light-yellow crystalline solid with a distinct smell . The double bond between carbon atoms 2 and 3 is conjugated with the nitro group, resulting in a highly polar and electron-rich system .Scientific Research Applications
Spectroscopic Analysis
1-Phenyl-2-nitropropene has been extensively studied through various spectroscopic techniques, including FTIR, FT-Raman, UV-Vis, and NMR spectroscopy. Xavier and Periandy (2015) conducted a detailed spectral analysis of this compound, utilizing quantum mechanical computations. Their study involved exploring different conformers, vibrational modes, and the molecular structure of 1-Phenyl-2-nitropropene, including bond lengths, angles, and dihedral angles. They also investigated the compound's non-linear optical properties and its thermodynamic properties at different temperatures (Xavier & Periandy, 2015).
Molecular Structure and Reactivity
In a separate study, Xavier (2017) focused on the molecular structure and reactivity of 1-Phenyl-2-nitropropene. The research involved investigating the bonding and anti-bonding nature, nonlinear optical, electronic, and thermodynamic nature of the molecule. This study combined spectroscopic techniques with theoretical methods, including ab initio and DFT theories, to analyze the molecular structure and bio-active properties of 1-Phenyl-2-nitropropene (Xavier, 2017).
Reaction Mechanism Studies
Jasiński et al. (2009) conducted a DFT study on the cycloaddition reactions of 2-nitropropene-1, which provided insights into the reaction mechanisms of these types of compounds. Their research suggested a concerted reaction mechanism, highlighting the asymmetric nature of transition complexes in these reactions (Jasiński et al., 2009).
Other Applications
- Chu et al. (2005) reported the structure of a compound obtained from the reaction of N-methylhydroxylamine with 1-phenyl-2-nitropropene, emphasizing the stereoselectivity of this reaction (Chu, Li, & Liu, 2005).
- Thominiaux et al. (1999) explored the use of nitroalkenes, including 1-phenyl-2-nitropropene, in asymmetric Michael reactions, which are significant for the synthesis of various organic compounds (Thominiaux et al., 1999).
Safety And Hazards
1-Phenyl-2-nitropropene is labeled as Harmful by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and is a known irritant. Thus, breathing fumes and direct skin and eye contact must be avoided . The median lethal dose for oral exposure in rats and mice is greater than 500 mg/kg and 1176 mg/kg, respectively .
Future Directions
Efforts to regulate 1-Phenyl-2-nitropropene must strike a delicate balance between fostering innovation and safeguarding public health and safety. Regulatory frameworks must evolve to address emerging threats while preserving avenues for legitimate research and development . Future research endeavors should prioritize eco-friendly synthesis approaches and explore the pharmacological properties of 1-Phenyl-2-nitropropene derivatives .
properties
IUPAC Name |
[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVFWFSJDAYBM-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336391 | |
Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-nitropropene | |
CAS RN |
705-60-2, 18315-84-9 | |
Record name | 1-Phenyl-2-nitropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Nitropropenyl)benzene, (E) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-nitropropene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Nitropropenyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-2-NITROPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.